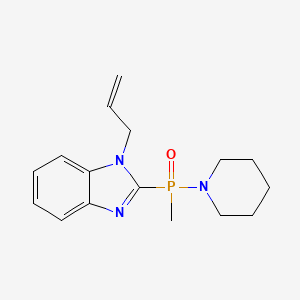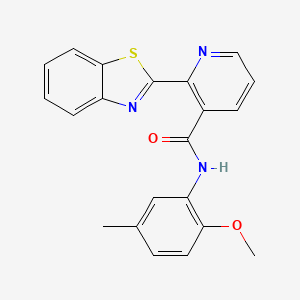
1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)- typically involves multi-step organic reactions. Common starting materials might include benzimidazole derivatives, piperidine, and phosphinylating agents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield. The process might also involve purification steps such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium, platinum, or other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex benzimidazole derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and biological pathways.
Medicine: Possible applications in drug development, particularly for targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler structure with known biological activities.
2-(Methyl-1-piperidinyl)phosphinyl derivatives: Compounds with similar functional groups.
1-(2-Propen-1-yl) derivatives: Compounds with similar alkyl groups.
Uniqueness
1H-Benzimidazole, 2-(methyl-1-piperidinylphosphinyl)-1-(2-propen-1-yl)- is unique due to its specific combination of functional groups, which might confer unique biological or chemical properties not found in simpler analogs.
Properties
CAS No. |
326021-36-7 |
|---|---|
Molecular Formula |
C16H22N3OP |
Molecular Weight |
303.34 g/mol |
IUPAC Name |
2-[methyl(piperidin-1-yl)phosphoryl]-1-prop-2-enylbenzimidazole |
InChI |
InChI=1S/C16H22N3OP/c1-3-11-19-15-10-6-5-9-14(15)17-16(19)21(2,20)18-12-7-4-8-13-18/h3,5-6,9-10H,1,4,7-8,11-13H2,2H3 |
InChI Key |
ZKCHEGIEQURZOS-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=NC2=CC=CC=C2N1CC=C)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12149205.png)

![2-Chloro-5-decylindolo[2,3-b]quinoxaline](/img/structure/B12149218.png)
![N-(furan-2-ylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12149231.png)
![(2Z,5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12149233.png)
![2-[(4-amino-6-oxo-1,3-diazinan-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12149251.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12149265.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12149281.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B12149284.png)
![methyl 2-[(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-2-(4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12149287.png)
![(2Z)-6-(2-chlorobenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12149290.png)

![9-chloro-6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12149297.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B12149301.png)
